ベンジル N-(2-ヒドロキシエチル)カルバメート

概要

説明

Synthesis Analysis

The synthesis of benzyl N-(2-hydroxyethyl)carbamate derivatives is a topic of interest in several studies. For instance, the synthesis of cyclization-activated prodrugs based on benzoxazolones and oxazolidinones has been explored, where the carbamate prodrugs were designed to release parent drugs in aqueous and plasma media . Another study describes the enantioselective synthesis of a benzyl carbamate derivative, which is an intermediate for potent CCR2 antagonists, using iodolactamization as a key step . Additionally, a strategy for preparing hydroxamic acids using N-benzyloxycarbamate derivatives has been developed, which involves N-alkylation and reaction with stabilized carbon nucleophiles .

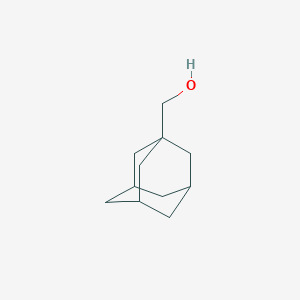

Molecular Structure Analysis

The molecular structure of benzyl N-(2-hydroxyethyl)carbamate derivatives has been analyzed in several studies. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates have been investigated, revealing layered structures created from hydrogen bonds . Another study on the U-shaped conformation of a benzyl carbamate compound shows the dihedral angles between different parts of the molecule and the presence of intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of benzyl N-(2-hydroxyethyl)carbamate derivatives has been the subject of research, with studies examining the cyclization of phenyl N-(2-hydroxybenzyl)carbamates to synthesize benzoxazin-2(3H)-ones . Another paper discusses the stereoselective intermolecular carbolithiation of alkenyl carbamates, which can be coupled with electrophilic substitution . Additionally, a metal-free C(sp3)-H functionalization of N-benzyl and N-allyl carbamates has been described, allowing for the construction of diverse α-substituted carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl N-(2-hydroxyethyl)carbamate derivatives are influenced by their molecular structure and the nature of the substituents attached to the carbamate moiety. The studies provided do not directly address the physical properties such as melting point, solubility, or stability of these compounds. However, the reactivity and potential applications of these derivatives suggest that they have significant chemical versatility, which can be tailored for specific purposes, such as drug delivery or metal ion chelation .

科学的研究の応用

イソフラボノイドフィトアレキシン合成

植物生物学の分野では、Z-グリシノールはイソフラボノイドフィトアレキシンの合成に関与しています。これらは、病原体や環境ストレスに対する植物の反応として生合成される防御代謝産物です 。Z-グリシノールは、大豆由来の抗がん性フィトアレキシンであるグリセオリンIの生体産生を促進するために使用できます。

医薬品開発

Z-グリシノールは、A2Aアデノシン受容体アゴニストとしてのアルキニルアリールアデニンの調製における中間体として役立ちます 。これらの化合物は、代謝性疾患の治療法を開発するために不可欠な、肝臓におけるグルコース産生の調節に影響を与えます。

カテプシンSの非共有結合阻害

この化合物は、官能化N-アリールアミノエチルアミドの合成にも使用されます。これらのアミドは、がんや自己免疫疾患を含むさまざまな病理学的プロセスに関与する酵素であるカテプシンSの非共有結合阻害剤として作用します 。

材料科学への応用

Z-グリシノール誘導体は、材料科学における応用が研究されています。これらは、有機発光ダイオード(OLED)、光レドックス触媒、色素増感太陽電池の開発、および化学療法における薬剤として関与しています 。

生物医学研究

生物医学研究において、Z-グリシノールとその誘導体は、合成および生物学的特性が分析されています。この化合物の多様性により、薬物開発のための足場としてなど、さまざまな生物医学的用途で使用することができます 。

光電子特性

Z-グリシノール誘導体の光電子特性により、OLEDや太陽電池などのデバイスに適しています。光を放射したり、光を電気エネルギーに変換したりする能力は、再生可能エネルギー技術の発展に役立ちます 。

農業における化学的誘導物質

Z-グリシノールは、病原体に対する植物の防御機構の一部であるフィトアレキシン産生を促進するために、農業において化学的誘導物質として使用されます 。この用途は、作物の耐性を向上させ、殺虫剤への依存を減らすために不可欠です。

作用機序

Target of Action

Benzyl N-(2-hydroxyethyl)carbamate, also known as Z-Glycinol, is an organic compound that is used as a protected form of ammonia in the synthesis of primary amines . The primary targets of this compound are the molecules that it interacts with during the synthesis of primary amines .

Mode of Action

The compound can be viewed as the ester of carbamic acid (O=C(OH)(NH2)) and benzyl alcohol . It is produced from benzyl chloroformate with ammonia . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . This interaction with its targets results in the synthesis of primary amines .

Biochemical Pathways

The biochemical pathways affected by Benzyl N-(2-hydroxyethyl)carbamate are those involved in the synthesis of primary amines . The downstream effects of these pathways are the production of primary amines, which are fundamental building blocks in organic chemistry and have numerous applications in the pharmaceutical industry .

Pharmacokinetics

It is known that the compound has high oral bioavailability when taken with food . It has dose-proportional pharmacokinetics in healthy volunteers . Most drug metabolism is achieved by glucuronidation .

Result of Action

The result of the action of Benzyl N-(2-hydroxyethyl)carbamate is the synthesis of primary amines . These amines can then be used in various chemical reactions, including the production of pharmaceuticals .

Action Environment

The action of Benzyl N-(2-hydroxyethyl)carbamate can be influenced by various environmental factors. For example, the presence of Lewis acids is necessary for the removal of the C6H5CH2OC(O) group after N-alkylation

Safety and Hazards

The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

特性

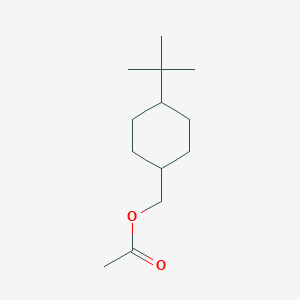

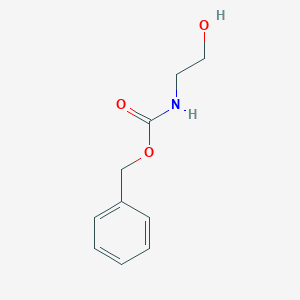

IUPAC Name |

benzyl N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGINAGERRNGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299690 | |

| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77987-49-6 | |

| Record name | 77987-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-(2-hydroxyethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)